methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
Methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a 1,3-thiazole ring via an enamine bridge in the E-configuration. The thiazole moiety is substituted at the 4-position with a 3,4-dimethoxyphenyl group, while the enamine linker includes a cyano group.
Properties
IUPAC Name |
methyl 4-[[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-27-19-9-6-15(10-20(19)28-2)18-13-30-21(25-18)16(11-23)12-24-17-7-4-14(5-8-17)22(26)29-3/h4-10,12-13,24H,1-3H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHVIZYENJQYON-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, a compound with significant potential in medicinal chemistry, features a complex molecular structure that includes a thiazole moiety and a cyano group. This article delves into its biological activity, summarizing key findings from various studies, including data on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 421.5 g/mol. The compound's structure is characterized by the following components:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Cyano group : A functional group that may enhance biological activity.
- Dimethoxyphenyl substituents : Potentially contributing to the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O4S |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 1021230-41-0 |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been shown to be effective against various bacterial strains and fungi. In one study, new 1,3-thiadiazole derivatives were synthesized and evaluated for antimicrobial activity against Escherichia coli, Bacillus mycoides, and Candida albicans, indicating the potential for similar activity in this compound .
Neurotoxicity Studies
Neurotoxicity is a crucial aspect when evaluating new compounds for therapeutic use. Analogous compounds have been studied for their neurotoxic effects via mechanisms involving monoamine oxidase (MAO) activity. Research indicates that certain thiazole derivatives can influence dopaminergic neurotoxicity in models such as mice . This raises questions about the safety profile of this compound and necessitates further investigation into its neurotoxic potential.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit specific enzymes related to bacterial virulence factors.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or transporters, influencing cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various thiazole derivatives and tested their antimicrobial efficacy using standard disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .
Case Study 2: Neurotoxicity Assessment
In a neurotoxicity assessment involving several thiazole analogs, researchers found that only specific compounds exhibited neurotoxic effects correlated with MAO-B substrate activity. This suggests that while this compound may have therapeutic potential, its neurotoxic profile must be carefully evaluated through further studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-[[(Z)-2-Cyano-2-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Ethenyl]Amino]Benzoate (CAS: 1321936-20-2)
- Structural Differences: Substituents: The phenyl group on the thiazole is 4-methyl (vs. 3,4-dimethoxy in the target compound), reducing electron-donating effects. Ester Group: Ethyl ester (vs. methyl ester), slightly increasing hydrophobicity (higher logP). Stereochemistry: Z-configuration at the enamine double bond (vs.
- Properties :
- Molecular Weight: 389.5 g/mol (vs. ~433.5 g/mol for the target compound, assuming similar core structure).
- XLogP3: 5.3 (higher than the target compound due to ethyl ester and methylphenyl group).
- Implications : The Z-configuration may reduce steric hindrance in planar binding pockets, while the methylphenyl group offers less polar surface area compared to dimethoxyphenyl .
4-[[(E)-2-Cyano-2-[4-[4-(2-Methylpropyl)Phenyl]-1,3-Thiazol-2-yl]Ethenyl]Amino]Benzamide (CAS: 1321862-60-5)
- Structural Differences: Core Functional Group: Benzamide (vs. benzoate ester), enhancing hydrogen-bond acceptor/donor capacity. Thiazole Substituent: 4-(4-isobutylphenyl) (vs. 3,4-dimethoxyphenyl), introducing a bulky hydrophobic group.
- Properties :
- Molecular Weight: ~420–430 g/mol (comparable to the target compound).
- Topological Polar Surface Area (TPSA): Higher due to benzamide (103 Ų vs. ~90 Ų for benzoate esters).
- Implications : The benzamide group may improve solubility and target affinity in polar environments (e.g., enzyme active sites), while the isobutylphenyl substituent could enhance membrane permeability .
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate (LS-03205)
- Structural Differences :
- Heterocycle : 1,3,4-Thiadiazole (vs. 1,3-thiazole), replacing a sulfur atom with an additional nitrogen.
- Linker : Methoxy bridge (vs. enamine), limiting conjugation and rigidity.
- Properties: Molecular Weight: 369.4 g/mol (smaller than the target compound). Functional Groups: Carbamoyl and phenyl groups (vs. cyano and methoxy).
Role of Thiazole and α,β-Unsaturated Systems
Thiazole derivatives, particularly those with α,β-unsaturated ketones or enamines, exhibit broad bioactivity, including antimicrobial and anticancer effects. The E-configuration in the target compound’s enamine linker may stabilize planar conformations critical for intercalation or enzyme inhibition, as seen in analogues like (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one .
Impact of Methoxy Substituents
The 3,4-dimethoxyphenyl group in the target compound enhances electron density and polarizability compared to methyl or isobutyl substituents in analogues. This could improve interactions with aromatic residues in proteins (e.g., π-π stacking) or modulate metabolic stability by sterically shielding reactive sites .
Ester vs. Amide Functional Groups
Benzoate esters (logP ~2–3) generally exhibit higher lipophilicity than benzamides (logP ~1–2), favoring passive diffusion across membranes. However, benzamides may exhibit longer half-lives due to resistance to esterase-mediated hydrolysis .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
